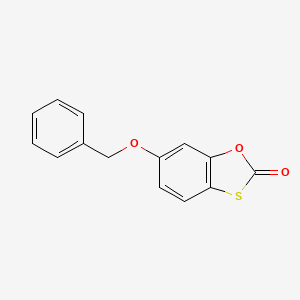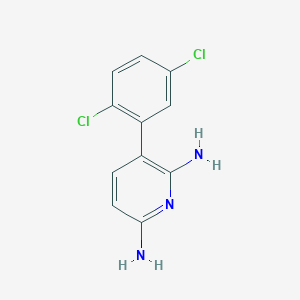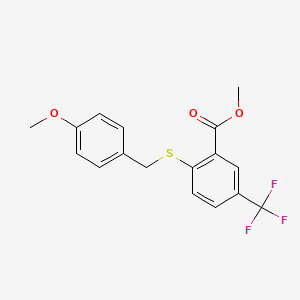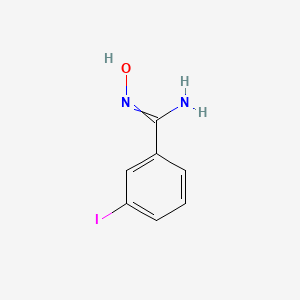
3-Iodo-N-hydroxy-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-hydroxy-benzamidine is an organic compound with the molecular formula C7H7IN2O It is a derivative of benzamidine, where the benzene ring is substituted with an iodine atom at the third position and a hydroxy group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-hydroxy-benzamidine typically involves the iodination of N-hydroxy-benzamidine. One common method is the reaction of N-hydroxy-benzamidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-hydroxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the iodine atom or convert the hydroxy group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-hydroxy-benzamidine derivatives with oxo groups.
Reduction: Formation of N-amino-benzamidine or deiodinated benzamidine.
Substitution: Formation of various substituted benzamidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-N-hydroxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can inhibit the activity of enzymes, particularly proteases, by blocking substrate access to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-benzamidine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
3-Iodo-benzamidine: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
N-hydroxy-4-iodo-benzamidine: Similar structure but with the iodine atom at the fourth position, affecting its reactivity and binding properties.
Uniqueness
3-Iodo-N-hydroxy-benzamidine is unique due to the presence of both the iodine atom and the hydroxy group, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.
Properties
CAS No. |
453565-59-8 |
|---|---|
Molecular Formula |
C7H7IN2O |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
N'-hydroxy-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
InChI Key |
ZJZWHLKOOXUKIV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-2-cyclopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8516470.png)
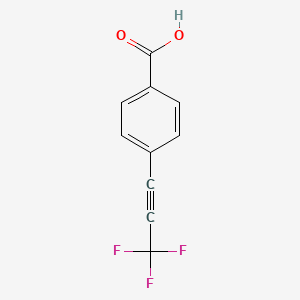
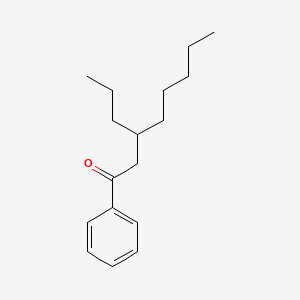
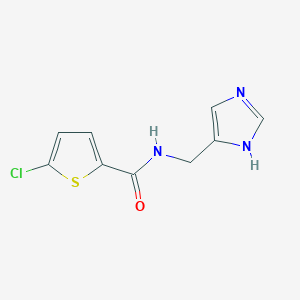

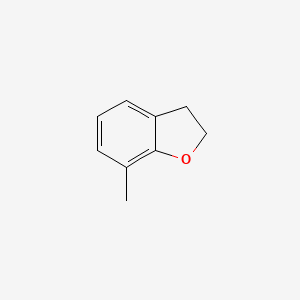
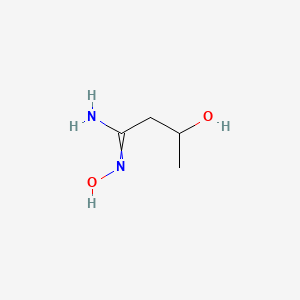
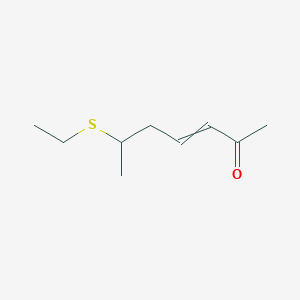
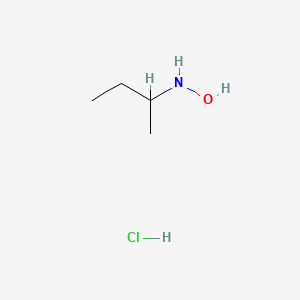
![Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)-](/img/structure/B8516512.png)
![2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B8516526.png)
